Prolyl-beta-naphthylamide

Descripción general

Descripción

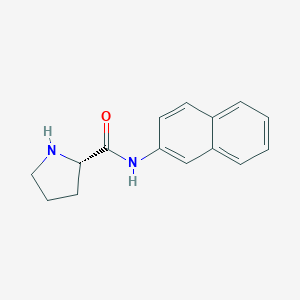

Prolyl-beta-naphthylamide is a chemical compound that belongs to the class of amino acid amides. It is an amide obtained by the formal condensation of the carboxy group of L-proline with the amino group of 2-naphthylamine . This compound is known for its role as a chromogenic substrate in biochemical assays, particularly in the detection of enzyme activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of prolyl-beta-naphthylamide involves the condensation of L-proline with 2-naphthylamine. The reaction typically requires the activation of the carboxy group of L-proline, which can be achieved using reagents such as carbodiimides or other coupling agents . The reaction is carried out under mild conditions to prevent the degradation of the reactants and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The purification of the product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Prolyl-beta-naphthylamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Hydrolysis: The compound can be hydrolyzed by enzymes such as dipeptidyl peptidase-4, releasing beta-naphthylamine.

Substitution: The aromatic ring of the naphthyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is typically carried out under physiological conditions (pH 7.4, 37°C) using specific enzymes.

Substitution: Electrophilic substitution reactions are carried out using reagents such as halogens or nitrating agents under controlled conditions.

Major Products Formed

Hydrolysis: Beta-naphthylamine and L-proline.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives of the naphthyl ring.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

1.1 Substrate for Enzyme Activity Testing

PBN serves primarily as a substrate for enzymes known as proline arylamidases. These enzymes cleave the amide bond between proline and beta-naphthylamine, allowing researchers to measure enzyme activity in biological samples such as human serum. The rate of this reaction provides insights into enzyme function, which is crucial for understanding metabolic pathways involving proline derivatives.

1.2 Interaction Studies

Research involving PBN has focused on elucidating the mechanisms of enzyme action and the specificity of enzyme-substrate interactions. By using PBN in various biochemical assays, scientists can assess how different enzymes interact with substrates, enhancing our understanding of enzymatic processes.

Clinical Diagnostics

PBN's role in clinical diagnostics is significant, particularly concerning conditions related to proline metabolism. Its hydrolysis by prolyl aminopeptidase can be utilized to diagnose metabolic disorders by measuring enzyme activity levels in patient samples. This application underscores the compound's importance in clinical biochemistry.

Potential Therapeutic Applications

3.1 Ergogenic Effects

There is emerging evidence that amino acid derivatives like PBN may have ergogenic effects, influencing hormonal secretion and energy provision during physical exertion. This potential has implications for sports medicine and performance enhancement.

3.2 Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have highlighted the potential of compounds similar to PBN in developing inhibitors for DPP-4, an enzyme implicated in various diseases such as diabetes and cancer. DPP-4 inhibitors are crucial for managing type 2 diabetes by enhancing insulin secretion and suppressing glucagon release . The design of fluorescent probes based on PBN derivatives could facilitate real-time monitoring of DPP-4 activity, enhancing diagnostic capabilities .

Proteomics and Biotechnological Applications

4.1 Proteomic Studies

PBN is utilized in proteomics to study post-translational modifications and protein interactions involving proline residues. Its ability to act as a substrate for specific proteases allows researchers to dissect complex protein networks within biological systems .

4.2 Industrial Applications

In industrial biotechnology, PBN and its derivatives can serve as tools for enzyme engineering and optimization processes. By understanding how PBN interacts with various enzymes, scientists can design more efficient biocatalysts for industrial applications .

Mecanismo De Acción

Prolyl-beta-naphthylamide exerts its effects through its interaction with specific enzymes. The compound serves as a substrate for enzymes such as dipeptidyl peptidase-4, which hydrolyzes the amide bond, releasing beta-naphthylamine . This reaction can be monitored spectrophotometrically, as beta-naphthylamine forms a colored product upon coupling with diazo dyes . The molecular targets of this compound are primarily the enzymes that recognize and hydrolyze the amide bond .

Comparación Con Compuestos Similares

Prolyl-beta-naphthylamide is unique in its structure and function, but it can be compared to other similar compounds:

Glycyl-prolyl-beta-naphthylamide: Similar in structure but contains a glycine residue instead of proline.

L-proline 2-naphthylamide: Similar in structure but lacks the beta configuration.

Naphthylamide derivatives: Various derivatives with different amino acid residues.

These compounds share similar properties and applications but differ in their specific interactions with enzymes and their resulting products .

Actividad Biológica

Prolyl-beta-naphthylamide (PBN) is a synthetic compound known for its role as a substrate and inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in various biological processes, including the regulation of peptide hormones and neurotransmitters. Understanding the biological activity of PBN can provide insights into its potential therapeutic applications, particularly in conditions like colorectal cancer and neurodegenerative diseases.

- Chemical Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

- CAS Number : 16037-15-3

PBN acts primarily as an inhibitor of prolyl endopeptidase, which is involved in the cleavage of peptides at proline residues. This inhibition alters the levels of bioactive peptides in the body, influencing various physiological processes. The enzyme is crucial in the central nervous system and peripheral tissues, with implications for cell differentiation and development.

1. Role in Colorectal Cancer

Recent studies have highlighted the correlation between PEP activity and colorectal cancer (CRC) aggressiveness. In a study involving 80 CRC patients, it was found that:

- Higher PEP activity in tumor tissues correlated with better overall survival rates.

- Plasmatic PEP activity was significantly elevated in CRC patients compared to healthy individuals, linking it to distant metastases and poorer prognoses .

Table 1: PEP Activity and Survival Rates in CRC Patients

| PEP Activity (UP/mg Protein) | Overall Survival Rate (%) | Disease-Free Survival Rate (%) |

|---|---|---|

| > 15,000 | 75 | 70 |

| < 15,000 | 40 | 35 |

2. Neuroprotective Effects

PBN has been studied for its neuroprotective properties due to its ability to modulate neuropeptide levels. In animal models, PBN administration has shown:

- Reduction in cognitive deficits associated with neurodegenerative diseases.

- Improvement in memory retention by enhancing the availability of neuropeptides involved in learning and memory processes .

Case Study 1: Colorectal Cancer Prognosis

A cohort study analyzed the relationship between plasma PEP levels and clinical outcomes in CRC patients. The findings indicated that:

- Patients with higher plasma PEP levels exhibited a statistically significant increase in both overall survival (OS) and disease-free survival (DFS).

- The study concluded that plasma PEP could serve as a minimally invasive biomarker for assessing CRC aggressiveness .

Case Study 2: Neurodegenerative Disease Model

In a controlled experiment using mice models of Alzheimer's disease, PBN was administered to evaluate its effects on cognitive function. Results showed:

- Mice treated with PBN demonstrated improved performance in memory tasks compared to control groups.

- The study suggested that PBN's mechanism involves the modulation of neuropeptide signaling pathways .

Research Findings

Research indicates that PBN's inhibition of prolyl endopeptidase leads to significant alterations in peptide hormone levels, which can affect various biological functions:

- Inhibition Studies : Specific inhibitors like KYP-2047 have shown that blocking PEP activity results in decreased β-naphthylamine release, confirming PBN's role as a competitive inhibitor .

- Physiological Implications : The modulation of peptide levels by PBN may influence metabolic processes, immune responses, and neuroplasticity.

Propiedades

IUPAC Name |

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZATIIUZVDELT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936283 | |

| Record name | N-(Naphthalen-2-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16037-15-3 | |

| Record name | (2S)-N-2-Naphthalenyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16037-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016037153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Naphthalen-2-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.